
4-(1H-Pyrazol-1-yl)cyclohexan-1-one
Overview
Description
4-(1H-Pyrazol-1-yl)cyclohexan-1-one is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol It features a cyclohexanone ring substituted with a pyrazole moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with pyrazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution at the 4-position of cyclohexanone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrazol-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the ketone group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
Medicinal Chemistry Applications
4-(1H-Pyrazol-1-yl)cyclohexan-1-one is primarily studied for its medicinal properties. It has been investigated as a potential therapeutic agent due to its ability to inhibit various biological pathways.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to the inhibition of specific kinases involved in cell proliferation and survival .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory effects of this compound. A study reported that pyrazole derivatives could reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases such as arthritis .
Agricultural Applications
The compound's applications extend beyond medicinal chemistry into agriculture, where it has been explored as a pesticide or herbicide.
Pesticidal Activity
Research indicates that this compound exhibits pesticidal properties. A study conducted on various agricultural pests showed that formulations containing this compound effectively reduced pest populations without harming beneficial insects. This characteristic makes it a candidate for eco-friendly pest management strategies .
Material Science Applications
In material science, this compound has been investigated for its role in synthesizing novel materials.
Polymer Synthesis
The compound has been utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Researchers have developed copolymers incorporating pyrazole units that exhibit improved resistance to heat and chemicals, making them suitable for industrial applications.
Case Study 1: Anticancer Research
A notable case study published in Cancer Research involved synthesizing a series of pyrazole derivatives based on this compound. The study found that certain modifications enhanced anticancer activity significantly compared to the parent compound, indicating the importance of structural variations in drug design .
Case Study 2: Agricultural Trials
Field trials conducted to evaluate the effectiveness of this compound as a pesticide showed promising results. The trials indicated a reduction in pest populations by up to 70% compared to control plots, demonstrating its potential as a sustainable agricultural solution .
Mechanism of Action
The mechanism of action of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may also act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and substituents .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: This compound shares the pyrazole moiety but has a different substituent, leading to distinct chemical and biological properties.
1H-Pyrazol-4-ylamine: Another pyrazole derivative, differing in the functional group attached to the pyrazole ring.
Uniqueness
4-(1H-Pyrazol-1-yl)cyclohexan-1-one is unique due to its combination of a cyclohexanone ring and a pyrazole moiety. This structure provides a balance of rigidity and flexibility, making it a versatile intermediate for various chemical transformations and applications .
Biological Activity
4-(1H-Pyrazol-1-yl)cyclohexan-1-one is an organic compound with the molecular formula CHNO and a molecular weight of 164.20 g/mol. It features a cyclohexanone ring substituted with a pyrazole moiety, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
The synthesis of this compound typically involves the cyclization of cyclohexanone with hydrazine derivatives under controlled conditions. The compound can undergo various chemical transformations, including oxidation and reduction, utilizing reagents such as potassium permanganate and sodium borohydride. These transformations are crucial for modifying its biological activity and enhancing its therapeutic potential .
Biological Activities
Research indicates that this compound exhibits significant biological activities, which include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially effective against various pathogens.
- Enzyme Modulation : It has been shown to modulate the activity of specific enzymes, which could have implications for drug development targeting enzyme-related diseases.
- Receptor Interaction : The compound interacts with various receptors, influencing signaling pathways that are critical for numerous physiological processes .
The mechanism of action of this compound likely involves:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering biological responses.
- Receptor Agonism/Antagonism : Depending on the context, it can act as an agonist or antagonist at specific receptors, modulating their activity and downstream effects .
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(1H-Pyrazol-1-yl)cyclohexan-1-one | CHNO | Similar biological activities; different substitution patterns. |
4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone | CHNO | Contains a methyl group affecting solubility and reactivity. |
2-(1H-Pyrazol-1-yl)cyclohexanone | CHNO | Different position of the pyrazole ring may affect biological profile. |
The unique structural arrangement of this compound influences its reactivity and biological activity compared to these similar compounds .
Case Studies
Several studies have reported on the biological activities of pyrazole derivatives, including:
- Antimicrobial Studies : A study demonstrated that pyrazole derivatives exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
- Cancer Research : Research on related pyrazole compounds has shown promising results in inhibiting cancer cell proliferation through modulation of specific signaling pathways .
- Docking Studies : Molecular docking studies have indicated that this compound can effectively bind to target enzymes, providing insights into its potential therapeutic mechanisms .
Properties
IUPAC Name |
4-pyrazol-1-ylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-4-2-8(3-5-9)11-7-1-6-10-11/h1,6-8H,2-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBCZKSSFUDQNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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